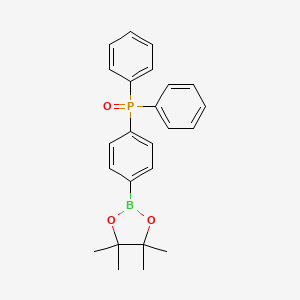

Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

Description

Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide (CAS: 1510791-60-2) is a boronate ester-functionalized phosphine oxide with a molecular weight of 404.25 g/mol and a purity of 98% . Its structure combines a para-substituted pinacol boronate ester moiety with a diphenylphosphine oxide group, making it a versatile intermediate in Suzuki–Miyaura cross-coupling reactions for synthesizing conjugated organic materials, such as those used in OLEDs and semiconductors . The compound is typically prepared via established methods involving palladium-catalyzed borylation or sequential condensation reactions . Despite its utility, synthetic challenges—such as low yields observed in structurally related diboronic esters (e.g., compound 8a in )—highlight the need for optimized protocols for its production .

Properties

Molecular Formula |

C24H26BO3P |

|---|---|

Molecular Weight |

404.2 g/mol |

IUPAC Name |

2-(4-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)19-15-17-22(18-16-19)29(26,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,1-4H3 |

InChI Key |

MWHAOLONSWOHQI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Introduction of the phosphine oxide group onto a bromophenyl precursor.

- Subsequent borylation of the aromatic ring to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety.

This approach leverages palladium-catalyzed cross-coupling reactions, particularly Suzuki–Miyaura coupling and Miyaura borylation, under inert atmosphere conditions.

Stepwise Preparation

Synthesis of (4-Bromophenyl)diphenylphosphine Oxide

- Starting from 4-bromophenyl derivatives, the phosphine oxide group is introduced via nucleophilic substitution or C-P coupling reactions.

- Typical catalysts include Pd2(dba)3 combined with diphosphine ligands such as 1,3-bis(diphenylphosphino)propane (DPPP).

- The reaction is carried out under inert atmosphere (argon or nitrogen) to avoid oxidation or side reactions.

- The product is isolated by standard workup and purification methods such as column chromatography.

Miyaura Borylation to Install the Boronate Ester

- The bromophenyl diphenylphosphine oxide intermediate undergoes borylation using bis(pinacolato)diboron (B2Pin2).

- Catalysts commonly employed are palladium-based, such as PdCl2(dppf) or Pd(PPh3)4.

- Potassium acetate (KOAc) or potassium carbonate (K2CO3) serves as the base.

- The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane at elevated temperatures (80–100 °C).

- Reaction times vary from 2 to 6 hours depending on conditions and scale.

- After completion, the reaction mixture is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and purified by column chromatography.

Representative Literature Procedure

A detailed example from the literature describes the borylation of 4-bromophenyl diphenylphosphine oxide as follows:

| Reagents and Conditions | Details |

|---|---|

| Substrate | 4-Bromophenyl diphenylphosphine oxide |

| Borylating agent | Bis(pinacolato)diboron (B2Pin2) |

| Catalyst | PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) |

| Base | Potassium acetate (KOAc) |

| Solvent | DMF or 1,4-dioxane |

| Temperature | 80–100 °C |

| Reaction time | 2–6 hours |

| Atmosphere | Nitrogen or argon |

| Workup | Extraction with ethyl acetate, drying over MgSO4, filtration |

| Purification | Column chromatography |

| Yield | Generally good to excellent (>80%) |

This method provides the desired this compound with high purity and yield.

Alternative or Related Methods

- Some syntheses start from 1-bromonaphthalen-2-yl diarylphosphine oxides and employ similar borylation strategies to afford boronate esters with phosphine oxide functionalities.

- Optimization of catalyst, solvent, and base combinations is crucial for maximizing yield and minimizing side reactions.

- For example, Pd(PPh3)4 has been used effectively in Suzuki–Miyaura couplings involving boronate esters and bromides to assemble multi-layered phosphine oxide frameworks.

Catalytic Systems and Reaction Optimization

- Palladium catalysts with diphosphine ligands (e.g., dppf) enhance the stability and selectivity of the borylation reaction.

- Bases like KOAc are preferred for their mildness and efficiency.

- Solvent choice impacts solubility and reaction rate; DMF and 1,4-dioxane are commonly used.

- Inert atmosphere conditions prevent oxidation of sensitive phosphine oxide intermediates.

- Reaction temperature and time are optimized to balance conversion and selectivity.

Data Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | PdCl2(dppf), Pd(PPh3)4 | Palladium-based catalysts preferred |

| Borylating Agent | Bis(pinacolato)diboron (B2Pin2) | Pinacol boronate source |

| Base | KOAc, K2CO3 | Mild bases for efficient borylation |

| Solvent | DMF, 1,4-dioxane | Polar aprotic solvents |

| Temperature | 80–100 °C | Elevated temperature for reaction |

| Reaction Time | 2–6 hours | Depends on scale and catalyst loading |

| Atmosphere | Nitrogen or Argon | To avoid oxidation |

| Workup | Extraction, drying, filtration | Standard organic workup |

| Purification | Column chromatography | For high purity |

| Yield | >80% | Generally high yields reported |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phosphine group can be oxidized to form the phosphine oxide.

Suzuki-Miyaura Cross-Coupling: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Protodeboronation: The boronic ester group can undergo protodeboronation in the presence of an acid or base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl halide.

Protodeboronation: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

Oxidation: Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide.

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Protodeboronation: The corresponding aryl compound without the boronic ester group.

Scientific Research Applications

Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of new materials with unique electronic and optical properties.

Medicinal Chemistry:

Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed cross-coupling reactions.

Mechanism of Action

The mechanism of action of Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide depends on the specific reaction it is involved in. For example:

In Suzuki-Miyaura Cross-Coupling: The boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The palladium catalyst facilitates the formation of a palladium-aryl intermediate, which then reacts with the boronic ester to form the final product.

In Oxidation Reactions: The phosphine group is oxidized to form the phosphine oxide, typically through the transfer of an oxygen atom from the oxidizing agent to the phosphine.

Comparison with Similar Compounds

Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonium Trifluoromethanesulfonate

- Structure : Phosphonium cation with a triflate counterion and a benzyl-linked boronate ester.

- Key Differences : The phosphonium group and ionic nature enhance solubility in polar solvents, unlike the neutral phosphine oxide. This compound is used in specialized catalysis or ionic liquid applications rather than cross-coupling .

Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine Oxide

- Structure : Meta-substituted boronate ester isomer of the target compound.

- Key Differences : Meta substitution disrupts conjugation in aromatic systems, reducing electronic communication between the boronate and phosphine oxide groups. This lowers its efficacy in charge-transfer applications compared to the para-substituted analogue .

Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

- Structure : Phosphonate ester (P=O with methoxy groups) instead of phosphine oxide.

- Key Differences : The electron-withdrawing phosphonate group reduces electron density at the phosphorus center, altering reactivity in metal-catalyzed reactions. It is less sterically hindered than diphenylphosphine oxide derivatives, favoring faster coupling kinetics .

Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine Oxide

- Structure : Cyclohexyl substituents on phosphorus and meta-substituted boronate.

- Key Differences : Increased steric bulk from cyclohexyl groups slows reaction rates in cross-coupling but improves thermal stability. Meta substitution further limits applications in linear conjugated systems .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Substituent Position | Phosphorus Group | Key Applications |

|---|---|---|---|---|

| Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide | 404.25 | Para | Phosphine oxide | Suzuki–Miyaura coupling, OLED materials |

| Triphenyl(4-(4,4,5,5-tetramethyl...)phosphonium triflate | Not reported | Para | Phosphonium triflate | Ionic liquids, phase-transfer catalysis |

| Dimethyl (4-(4,4,5,5-tetramethyl...)phenyl)phosphonate | 312.11 | Para | Phosphonate ester | Cross-coupling, solubility-enhanced systems |

| Dicyclohexyl(3-(4,4,5,5-tetramethyl...)phosphine oxide | ~415.78* | Meta | Phosphine oxide (bulky) | Thermally stable catalysts |

*Calculated based on formula C24H38BO3P.

Research Findings and Reactivity Insights

- Electronic Effects : Phosphine oxides (e.g., the target compound) exhibit stronger electron-withdrawing effects than phosphonates, enhancing stabilization of transition-metal intermediates in cross-coupling reactions .

- Steric Impact : Bulky substituents (e.g., cyclohexyl in ) reduce coupling efficiency but improve thermal stability, making them suitable for high-temperature applications .

Biological Activity

Diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide (CAS Number: 267221-88-5) is a compound that has garnered attention in various fields, including organic electronics and pharmaceutical development. Its unique structural characteristics contribute to its biological activity, making it a subject of interest in research focused on drug discovery and material science.

The compound features a phosphine oxide functional group and a dioxaborolane moiety, contributing to its reactivity and interaction with biological systems. The molecular formula is , with a molecular weight of approximately 371.29 g/mol. The high purity (>98%) makes it suitable for various applications in research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈B₃N₃O₄ |

| Molecular Weight | 404.2 g/mol |

| CAS Number | 267221-88-5 |

| Purity | >98% (HPLC) |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by triggering oxidative stress and DNA damage pathways. For instance, the compound has shown effectiveness in inhibiting cell growth in various cancer cell lines through mechanisms involving the disruption of cellular signaling pathways.

The biological activity of this compound is primarily linked to its ability to form reactive intermediates that interact with cellular components:

- Oxidative Stress Induction : The presence of the dioxaborolane group can enhance the generation of reactive oxygen species (ROS), leading to oxidative stress in cells.

- DNA Interaction : Similar compounds have been observed to bind to DNA and interfere with replication processes, potentially leading to cell cycle arrest or apoptosis.

- Signal Transduction Modulation : The phosphine oxide group may influence various signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on HepG2 Cells : A study demonstrated that this compound induced significant cytotoxicity in HepG2 liver cancer cells through ROS-mediated pathways. The IC50 value was determined to be around 15 µM after 48 hours of exposure.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. Histological analysis indicated increased apoptosis markers in treated tissues.

- Synergistic Effects : In combination therapy studies with other chemotherapeutic agents like doxorubicin, this compound enhanced the overall efficacy by reducing drug resistance mechanisms in cancer cells.

Applications

The unique properties of this compound extend beyond anticancer applications:

- Organic Electronics : Utilized in the fabrication of organic light-emitting diodes (OLEDs), improving device efficiency.

- Chemical Sensors : Its sensitivity to specific analytes makes it a candidate for environmental monitoring applications.

- Pharmaceutical Development : Serves as a building block for synthesizing new pharmaceuticals aimed at various therapeutic targets.

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction parameters influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling (using aryl halides and boronate esters) or direct C-H borylation of pre-functionalized phosphine oxide precursors. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) to enhance steric tolerance .

- Solvent : THF or DMF for solubility and stability of intermediates.

- Temperature : 80–100°C for coupling reactions; lower temperatures (40–60°C) for C-H borylation to avoid decomposition .

- Base : K₂CO₃ or CsF to activate the boronate ester . Yield optimization requires inert atmosphere (N₂/Ar) and stoichiometric control of the boronate partner (1.2–1.5 equivalents).

Q. How should researchers characterize the boron and phosphorus environments in this compound?

- ¹¹B NMR : Expect a peak at δ ~30–35 ppm for the sp²-hybridized boron in the dioxaborolane ring .

- ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphine oxide group .

- X-ray crystallography : Challenges arise from bulky substituents; co-crystallization with uranyl nitrate or use of synchrotron radiation improves resolution .

- FT-IR : B-O stretches (~1350 cm⁻¹) and P=O stretches (~1200 cm⁻¹) validate functional groups .

Q. What are the stability considerations for this compound during storage and reactions?

The boronate ester is moisture-sensitive ; store under argon at –20°C. Decomposition pathways include:

- Hydrolysis of the dioxaborolane ring to boronic acid under humid conditions.

- Oxidation of the phosphine oxide in air, detectable via ³¹P NMR drift. Use anhydrous solvents and glovebox techniques for long-term stability .

Advanced Research Questions

Q. How do steric effects from the diphenylphosphine oxide group influence reactivity in cross-coupling?

The bulky phosphine oxide moiety reduces coupling efficiency due to steric hindrance at the palladium center. Strategies to mitigate this include:

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

Density Functional Theory (DFT) studies model:

- Bond dissociation energies (BDEs) : For C-B and P=O bonds to assess thermodynamic feasibility of transmetallation .

- Transition states : Identify steric barriers in Suzuki-Miyaura coupling (e.g., Pd-OB interaction vs. Pd-C coupling) .

- Electrostatic potential maps : Predict regioselectivity in C-H borylation .

Q. How can researchers resolve contradictions in spectroscopic data for byproducts?

Case study : A 2020 study observed unexpected ¹¹B NMR shifts (δ 18 ppm) in reaction mixtures, suggesting boronic acid formation. Resolution steps:

- LC-MS : Identify molecular weights of byproducts.

- TGA-DSC : Detect thermal decomposition pathways (e.g., loss of pinacol from dioxaborolane).

- Kinetic profiling : Monitor reaction progress via in-situ IR to correlate byproduct emergence with reaction time .

Methodological Recommendations

- Troubleshooting low yields : Screen Pd:ligand ratios (1:2 to 1:4) and employ high-throughput experimentation (HTE) .

- Handling air-sensitive intermediates : Use Schlenk lines for transfers and rigorously dry solvents (3Å molecular sieves) .

- Validating computational models : Cross-reference DFT results with experimental kinetic isotope effects (KIEs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.